molecular formula C10H12N2 B13649493 3-Isobutylisonicotinonitrile CAS No. 29071-76-9

3-Isobutylisonicotinonitrile

Cat. No.: B13649493
CAS No.: 29071-76-9
M. Wt: 160.22 g/mol
InChI Key: DERKXCFCNVAEFX-UHFFFAOYSA-N
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Description

3-Isobutylisonicotinonitrile is a heteroaromatic nitrile compound featuring a pyridine ring substituted with a nitrile group at the 4-position and an isobutyl group at the 3-position. Its molecular formula is C₁₀H₁₂N₂, with a molecular weight of 160.22 g/mol. The isobutyl group likely enhances lipophilicity compared to simpler alkyl or aryl analogs, influencing solubility and reactivity.

Properties

CAS No.

29071-76-9

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-(2-methylpropyl)pyridine-4-carbonitrile

InChI

InChI=1S/C10H12N2/c1-8(2)5-10-7-12-4-3-9(10)6-11/h3-4,7-8H,5H2,1-2H3

InChI Key

DERKXCFCNVAEFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CN=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutylisonicotinonitrile typically involves the reaction of isonicotinonitrile with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Isonicotinonitrile+Isobutyl BromideThis compound\text{Isonicotinonitrile} + \text{Isobutyl Bromide} \rightarrow \text{this compound} Isonicotinonitrile+Isobutyl Bromide→this compound

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Isobutylisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Isobutylisonicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isobutylisonicotinonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating signal transduction pathways and gene expression.

Comparison with Similar Compounds

Table 1: Comparative Data for 3-Isobutylisonicotinonitrile and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties Hazard Profile
This compound C₁₀H₁₂N₂ 160.22 4-CN, 3-isobutyl Pharmaceutical intermediates (inferred) Likely harmful (similar to nitriles)
Isonicotinonitrile C₆H₄N₂ 104.11 4-CN Precursor for ligands, catalysts Toxic if inhaled/swallowed
3-Nitrobenzonitrile C₇H₄N₂O₂ 148.12 3-NO₂, 1-CN Explosives, dyes Harmful (R20/22)
2-((3-Cyanophenyl)amino)isonicotinonitrile C₁₃H₉N₃ 207.24 4-CN, 2-NH-(3-cyanophenyl) Synthetic intermediate Data unavailable
3-Methylpicolinonitrile C₇H₆N₂ 118.14 2-CN, 3-CH₃ Organic synthesis Irritant (inferred)
Isophthalonitrile C₈H₄N₂ 128.13 1,3-di-CN Polymers, corrosion inhibitors Harmful (R20/22)

Key Differences and Implications

Substituent Effects: The isobutyl group in this compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., methyl in 3-methylpicolinonitrile or nitro in 3-nitrobenzonitrile). This may enhance membrane permeability in drug candidates but reduce solubility in polar solvents . Nitrile Position: Isonicotinonitrile (4-CN) derivatives exhibit distinct electronic effects compared to picolinonitriles (2-CN), altering reactivity in cross-coupling reactions .

Hazard Profiles: Nitriles generally exhibit toxicity via cyanide release upon metabolism. 3-Nitrobenzonitrile and isophthalonitrile are classified as harmful (R20/22), suggesting similar risks for this compound .

Applications: Pharmaceutical Intermediates: Compounds like 2-((3-Cyanophenyl)amino)isonicotinonitrile are used in synthetic cannabinoid research , while 3-methylpicolinonitrile serves as a building block for bioactive molecules . The isobutyl variant may find use in analogous pathways. Material Science: Isophthalonitrile’s dual nitrile groups enable polymerization into high-performance resins, a feature less relevant to mono-nitrile analogs like this compound .

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